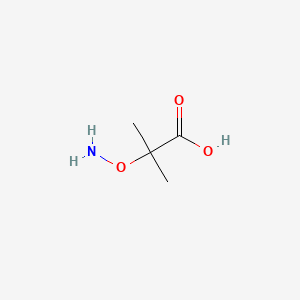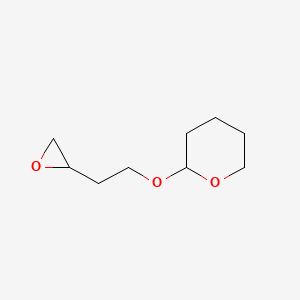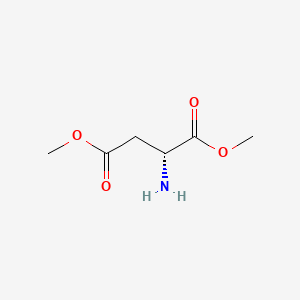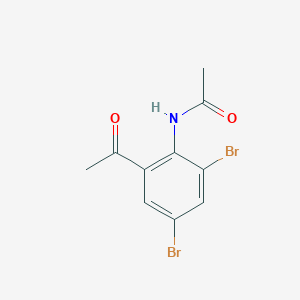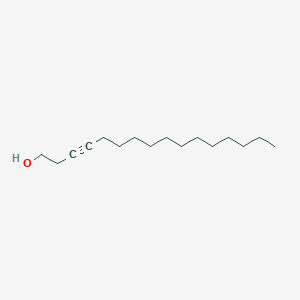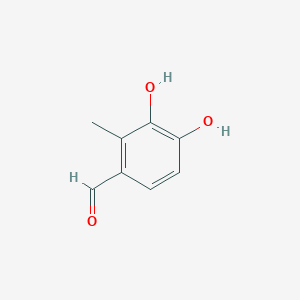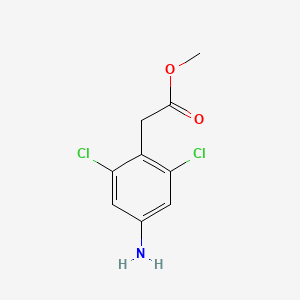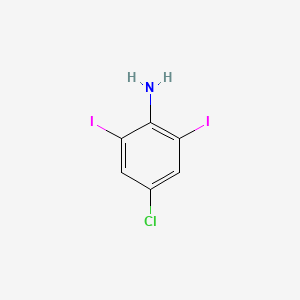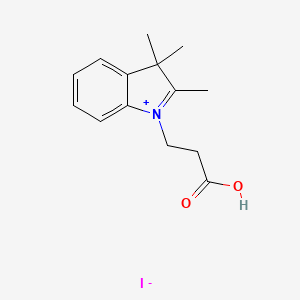
3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide
Descripción general
Descripción
3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MTT assay, which is a widely used method for assessing cell viability and cytotoxicity. The compound has unique properties that make it an ideal candidate for various applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Metabolic and Excretion Studies
Studies have explored the metabolism and biliary excretion of compounds structurally related to 3H-Indolium derivatives. For example, the metabolism and excretion of trimethyl-14C(3-hydroxyphenyl)ammonium iodide in rats revealed that a significant portion of the compound is recovered from bile, predominantly as glucuronide conjugates, indicating a potential role in liver function studies (Somani, Wright, & Calvey, 1970).
Diagnostic Agent Evaluation
Tritium-labelled acyclonucleosides, such as N-[2-(hydroxyethoxy)methyl]-5-[3H]methyluracil, have been synthesized for evaluation as tumor diagnostic agents. Studies have focused on tissue distribution in animal models, indicating potential applications in cancer diagnosis (Lee, Iwashina, Gati, Knaus, & Wiebe, 1985).
Radiopharmaceutical Development
The development of radiopharmaceuticals for studying serotonin action mechanisms in the brain has involved the labeling of indolealkylamines, including N,N,N-trimethyltryptamine iodide, with carbon-11. This research aids in understanding neurotransmitter functions and potential applications in mental health treatments (Takahashi, Takahashi, Ido, Yanai, Iwata, Ishiwata, & Nozoe, 1985).
Novel Anti-inflammatory Compounds
Research into nonsteroidal antiinflammatory drug (NSAID) analogues has led to the synthesis of quaternary ammonium oxicam derivatives, showing high concentration in joint cartilages in rats. These studies indicate potential advancements in targeted therapies for joint-related diseases (Nicolas, Verny, Giraud, Ollier, Rapp, Maurizis, & Madelmont, 1999).
Neuroprotective Agents
Choline pivaloyl esters have been examined for their neuroprotective properties, particularly in improving cognitive and memory performances impaired by various treatments in rats. These findings open avenues for treatments targeting cognitive decline and memory impairment associated with neurological conditions (Rispoli, Rotiroti, Carelli, Liberatore, Scipione, Marra, Giorgioni, & Stefano, 2004).
Anticarcinogenic Activity
Indole-3-carbinol (I3C) and its acid condensation products have been studied for their anticarcinogenic activities using trout embryo microinjection, highlighting the potential of such compounds in cancer prevention strategies (Dashwood, Fong, Arbogast, Bjeldanes, Hendricks, & Bailey, 1994).
Propiedades
IUPAC Name |
3-(2,3,3-trimethylindol-1-ium-1-yl)propanoic acid;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.HI/c1-10-14(2,3)11-6-4-5-7-12(11)15(10)9-8-13(16)17;/h4-7H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJHOTSSCDHOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCC(=O)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476337 | |
| Record name | 3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide | |
CAS RN |
88458-09-7 | |
| Record name | 3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



